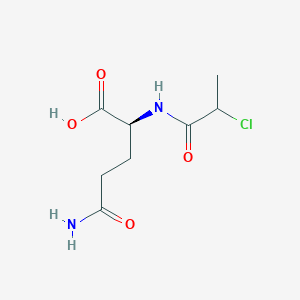

N~2~-(2-Chloropropanoyl)-L-glutamine

Description

Contextualization within Amide Chemistry and Amino Acid Derivatives Research

N2-(2-Chloropropanoyl)-L-glutamine is a prime example of an N-acylated amino acid, a class of compounds central to peptide chemistry. The formation of the amide bond between the 2-chloropropanoyl group and the alpha-amino group of L-glutamine is a fundamental reaction in this field. Research into such derivatives is driven by the desire to create novel molecules with enhanced properties, such as improved stability or bioavailability, compared to their parent amino acids. L-glutamine itself, while abundant and physiologically important, has limitations such as poor stability in aqueous solutions. The development of derivatives like N2-(2-Chloropropanoyl)-L-glutamine is a direct response to these challenges, enabling the synthesis of more robust glutamine-containing peptides.

Structure

3D Structure

Properties

CAS No. |

674778-83-7 |

|---|---|

Molecular Formula |

C8H13ClN2O4 |

Molecular Weight |

236.65 g/mol |

IUPAC Name |

(2S)-5-amino-2-(2-chloropropanoylamino)-5-oxopentanoic acid |

InChI |

InChI=1S/C8H13ClN2O4/c1-4(9)7(13)11-5(8(14)15)2-3-6(10)12/h4-5H,2-3H2,1H3,(H2,10,12)(H,11,13)(H,14,15)/t4?,5-/m0/s1 |

InChI Key |

JAKFXLPGGKWCLJ-AKGZTFGVSA-N |

Isomeric SMILES |

CC(C(=O)N[C@@H](CCC(=O)N)C(=O)O)Cl |

Canonical SMILES |

CC(C(=O)NC(CCC(=O)N)C(=O)O)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of N2 2 Chloropropanoyl L Glutamine

Strategies for the Chemical Synthesis of N2-(2-Chloropropanoyl)-L-glutamine

The synthesis of N2-(2-Chloropropanoyl)-L-glutamine is a critical step in the production of various dipeptides. Methodologies have evolved to improve efficiency, yield, and stereochemical purity.

Historically, the synthesis of N2-(2-Chloropropanoyl)-L-glutamine involved multi-step processes. A common traditional pathway begins with L-lactic acid esters, such as L-ethyl lactate (B86563), which are reacted with thionyl chloride to produce a D-2-chloropropionate ester. google.com This ester is then hydrolyzed to yield D-2-chloropropionic acid. The acid is subsequently acylated, often using thionyl chloride again, to form the highly reactive D-2-chloropropionyl chloride. google.comgoogle.com This acid chloride is then reacted with L-glutamine in a condensation reaction, typically under basic conditions, to form the final product, N2-(2-Chloropropanoyl)-L-glutamine. google.comgoogle.com

This pathway, while effective, has several drawbacks. The use of catalysts like pyridine in the formation of the chloropropionate ester often results in low yields. google.com Furthermore, the multi-step process, particularly the isolation of the D-2-chloropropionyl chloride intermediate, is lengthy and the extensive use of thionyl chloride raises environmental concerns. google.com The mechanism of the key step, the Schotten-Baumann reaction between the acid chloride and L-glutamine, involves the nucleophilic attack of the glutamine's amino group on the carbonyl carbon of the acid chloride. researchgate.net Control of pH is crucial during this step to ensure the amino group is deprotonated and reactive while minimizing hydrolysis of the acid chloride. google.com

More recent innovations have focused on creating a more streamlined, efficient, and environmentally benign synthesis. A significant advancement involves the direct condensation of D-(+)-2-chloropropionic acid with L-glutamine, bypassing the need to form the highly reactive and unstable acid chloride intermediate. google.com

One novel method dissolves D-(+)-2-chloropropionic acid and a catalytic amount of phenylboronic acid in a dry, non-polar solvent like toluene (B28343). google.com L-glutamine is added, and the mixture is heated to reflux. A Dean-Stark trap is employed to continuously remove the water formed during the amidation reaction, which drives the equilibrium toward product formation. This approach has demonstrated significant improvements, achieving yields as high as 90%, with a chemical purity of 99.0% and an optical purity of 98.5%. google.com This method simplifies the process, reduces the use of hazardous reagents like thionyl chloride, and enhances both the yield and the stereochemical integrity of the product. google.com

| Parameter | Traditional Pathway | Innovative Pathway |

| Starting Materials | L-Ethyl Lactate, Thionyl Chloride, L-Glutamine | D-(+)-2-Chloropropionic Acid, L-Glutamine |

| Key Intermediate | D-2-Chloropropionyl Chloride | None (Direct Condensation) |

| Catalyst/Conditions | Pyridine; Multi-step acylation and condensation | Phenylboronic Acid; Reflux with water removal google.com |

| Reported Yield | Generally lower google.com | Up to 90% google.com |

| Reported Purity | Variable | 99.0% Chemical Purity, 98.5% Optical Purity google.com |

| Environmental Impact | High (due to extensive thionyl chloride use) google.com | Lower (avoids thionyl chloride for acylation) google.com |

A comparative overview of synthetic pathways for N2-(2-Chloropropanoyl)-L-glutamine.

N2-(2-Chloropropanoyl)-L-glutamine as a Precursor in Dipeptide Synthesis Research

The primary industrial and research application of N2-(2-Chloropropanoyl)-L-glutamine is as a strategic intermediate in the synthesis of L-alanyl-L-glutamine. google.com This dipeptide is widely used as a stable source of glutamine. google.comnih.gov

The chemical synthesis of N(2)-L-Alanyl-L-Glutamine via N2-(2-Chloropropanoyl)-L-glutamine is a robust two-step process. researchgate.netnih.gov

Formation of the Intermediate : As detailed previously, D-2-chloropropionyl chloride or D-2-chloropropionic acid is condensed with L-glutamine to produce N2-(D-2-chloropropionyl)-L-glutamine. google.comresearchgate.net The specific use of the D-isomer of the chloropropionic acid is crucial for obtaining the correct L-configuration of the alanine residue in the final product after the subsequent reaction.

Ammonolysis : The chloro group on the propionyl moiety is displaced by an amino group through a reaction with ammonia (B1221849) (ammonolysis). google.comresearchgate.net This nucleophilic substitution reaction converts the 2-chloropropanoyl group into an L-alanyl group, yielding the target dipeptide, N(2)-L-Alanyl-L-Glutamine. researchgate.net This process is advantageous over direct peptide coupling methods which often require extensive use of protecting groups and can lead to racemization. nih.govgoogle.com

This synthetic route is valued for its cost-effectiveness and scalability in large-scale manufacturing. researchgate.netnih.gov

During the ammonolysis step, the formation of by-products can occur. However, these are generally produced in small quantities and have been found to have little impact on the quality of the final N(2)-L-Alanyl-L-Glutamine product. researchgate.net Potential by-products can include those arising from racemization, which would lead to the undesired D-alanyl-L-glutamine diastereomer. nih.gov Other impurities may include derivatives of glutamic acid or tripeptides. researchgate.netnih.gov These by-products can be effectively removed through standard purification techniques such as treatment with anion exchange resins and recrystallization, ensuring a high-purity final product. researchgate.net

| By-product | Potential Origin | Impact and Removal |

| D-Alanyl-L-Glutamine | Racemization during the synthesis process. nih.gov | Affects stereochemical purity; removed during purification. researchgate.net |

| Alanyl-Glutamic Acid | Hydrolysis of the glutamine side-chain amide. nih.gov | Impurity that can be separated by ion-exchange chromatography. researchgate.net |

| Tripeptides | Side reactions during peptide formation. nih.gov | Minor by-product removed by recrystallization. researchgate.net |

Common by-products identified in the synthesis of N(2)-L-Alanyl-L-Glutamine from the N2-(2-Chloropropanoyl)-L-glutamine intermediate.

Derivatization Chemistry of N2-(2-Chloropropanoyl)-L-glutamine for Structural Diversification

The chemical reactivity of N2-(2-Chloropropanoyl)-L-glutamine is centered on the electrophilic carbon atom bonded to the chlorine. This makes the compound a versatile precursor for various derivatives, although its primary use remains the synthesis of N(2)-L-Alanyl-L-Glutamine.

The conversion to the alanyl dipeptide via ammonolysis is the most prominent example of its derivatization. researchgate.net The chlorine atom serves as a good leaving group in nucleophilic substitution reactions. This inherent reactivity means that, in principle, a wide array of nucleophiles could be used in place of ammonia to generate a diverse library of N-acylated L-glutamine derivatives. For instance, reaction with primary or secondary amines could lead to the formation of dipeptide analogues with different N-terminal residues. This potential for structural diversification makes N2-(2-Chloropropanoyl)-L-glutamine a valuable building block in synthetic peptide chemistry, allowing for the introduction of a specific chiral moiety onto the N-terminus of glutamine.

Functionalization of the 2-Chloropropanoyl Moiety for Modified Analogues

The 2-chloropropanoyl group in N2-(2-Chloropropanoyl)-L-glutamine is the primary site for introducing structural diversity, primarily through nucleophilic substitution reactions at the α-carbon bearing the chlorine atom. This electrophilic center is susceptible to attack by a variety of nucleophiles, leading to the displacement of the chloride ion and the formation of new carbon-heteroatom bonds.

The most prominent and well-documented functionalization of the 2-chloropropanoyl moiety is its reaction with ammonia, a process known as ammonolysis. This reaction is a key step in the industrial synthesis of N(2)-L-alanyl-L-glutamine, a stable and highly soluble dipeptide used in clinical nutrition. The ammonolysis proceeds via a nucleophilic substitution mechanism, where ammonia attacks the carbon atom bonded to the chlorine, leading to the formation of an alanine residue.

The general reaction scheme is as follows:

N2-(2-Chloropropanoyl)-L-glutamine + 2 NH3 → N(2)-L-alanyl-L-glutamine + NH4Cl

This transformation is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity of the final dipeptide product. google.comresearchgate.net

Beyond ammonolysis, the electrophilic nature of the α-chloro position allows for the theoretical introduction of a wide array of functional groups through reactions with different nucleophiles. While specific examples for N2-(2-Chloropropanoyl)-L-glutamine are not extensively reported in publicly available literature, the general reactivity of α-halo amides suggests the potential for the synthesis of a diverse library of analogues.

Potential nucleophiles for the synthesis of modified analogues could include:

Primary and Secondary Amines: Reaction with primary or secondary amines would yield analogues with N-substituted alanine residues. libretexts.orgchemguide.co.uk The reaction would proceed via a similar nucleophilic substitution mechanism to ammonolysis.

Thiols: Thiolates are excellent nucleophiles and would be expected to react with the 2-chloropropanoyl moiety to form sulfur-containing analogues, such as those incorporating a cysteine-like side chain. nih.gov

Other Nucleophiles: Other potential nucleophiles could include azides, cyanides, and various oxygen-based nucleophiles, leading to a broad spectrum of modified dipeptide analogues with potentially novel properties.

The following interactive table summarizes the potential functionalization of the 2-chloropropanoyl moiety with various nucleophiles.

| Nucleophile | Reagent Example | Potential Product |

| Ammonia | NH3 | N(2)-L-alanyl-L-glutamine |

| Primary Amine | R-NH2 | N(2)-(N-alkyl-L-alanyl)-L-glutamine |

| Secondary Amine | R2-NH | N(2)-(N,N-dialkyl-L-alanyl)-L-glutamine |

| Thiol | R-SH | N(2)-(S-alkyl-cysteine)-L-glutamine analogue |

Note: The reactions with primary/secondary amines and thiols are based on the established reactivity of α-chloro amides and represent potential synthetic pathways for modified analogues of N2-(2-Chloropropanoyl)-L-glutamine.

Chemical Modifications at the L-Glutamine Amide and Carboxylic Acid Functions

The L-glutamine portion of N2-(2-Chloropropanoyl)-L-glutamine possesses two key functional groups that can be subjected to chemical modification: the side-chain amide and the C-terminal carboxylic acid. These modifications can alter the physicochemical properties of the molecule, such as its solubility, stability, and biological activity.

Modifications of the Carboxylic Acid:

The C-terminal carboxylic acid can undergo standard reactions typical of this functional group. One of the most common modifications is esterification . This reaction involves treating the compound with an alcohol in the presence of an acid catalyst to form the corresponding ester. Esterification can be used to protect the carboxylic acid group during subsequent reactions or to modify the lipophilicity of the molecule.

N2-(2-Chloropropanoyl)-L-glutamine + R-OH (in the presence of H+) ⇌ N2-(2-Chloropropanoyl)-L-glutamine ester + H2O

Another important reaction is the formation of a new amide bond at the C-terminus. This can be achieved by activating the carboxylic acid, for example, by converting it to an acyl chloride or by using a coupling agent, followed by reaction with a primary or secondary amine. This allows for the extension of the peptide chain or the introduction of various functionalities.

Modifications of the Side-Chain Amide:

The side-chain amide of the glutamine residue can undergo hydrolysis under acidic or basic conditions to yield the corresponding glutamic acid derivative, N2-(2-Chloropropanoyl)-L-glutamic acid. dss.go.th This transformation converts the neutral amide side chain into a negatively charged carboxylate group at physiological pH.

N2-(2-Chloropropanoyl)-L-glutamine + H2O (in the presence of H+ or OH-) → N2-(2-Chloropropanoyl)-L-glutamic acid + NH3

Furthermore, under certain conditions, the N-acyl glutamine structure can be prone to intramolecular cyclization . The N-terminal amino group, once acylated, can potentially attack the side-chain amide, although this is less common than the cyclization of a free N-terminal glutamine to form a pyroglutamic acid residue.

The following interactive table outlines the potential chemical modifications at the L-glutamine functional groups.

| Functional Group | Reaction Type | Reagents | Potential Product |

| Carboxylic Acid | Esterification | R-OH, H+ | N2-(2-Chloropropanoyl)-L-glutamine ester |

| Carboxylic Acid | Amide Formation | R-NH2, Coupling Agent | N2-(2-Chloropropanoyl)-L-glutaminamide derivative |

| Side-Chain Amide | Hydrolysis | H2O, H+ or OH- | N2-(2-Chloropropanoyl)-L-glutamic acid |

Note: These proposed modifications are based on the general reactivity of the functional groups within the L-glutamine moiety and may require specific reaction conditions to be achieved in the presence of the 2-chloropropanoyl group.

Structure Activity Relationship Sar and Molecular Design Principles for N2 2 Chloropropanoyl L Glutamine Analogues

Stereochemical Influence on Molecular Recognition and Reactivity

Comparative Analysis of Enantiomeric Forms (e.g., D- vs. L-2-chloropropanoyl-L-glutamine)

The N²-(2-Chloropropanoyl)-L-glutamine molecule contains two chiral centers: one at the alpha-carbon of the L-glutamine residue and another at the 2-position of the chloropropanoyl moiety. While the glutamine portion is specified as the L-enantiomer, the 2-chloropropanoyl group can exist in either the D (R) or L (S) configuration. This diastereomeric difference significantly influences the molecule's properties.

In the context of chemical synthesis, particularly for the production of L-alanyl-L-glutamine, the intermediate D-2-chloropropionyl-L-glutamine is often utilized. researchgate.net The choice of the D-enantiomer for the chloropropanoyl portion is strategic. While L-amino acids are the naturally occurring forms in proteins, the use of a D-configured acyl group can alter reactivity and stability. biopharmaspec.com For instance, peptides containing D-amino acids often exhibit increased resistance to proteolytic degradation. biopharmaspec.com

Research comparing related diastereomers has shown that subtle changes in stereochemistry can lead to considerable differences in biological recognition, such as taste, where D- and L-amino acids can elicit very different responses. researchgate.net This principle extends to interactions with enzymes and receptors, where one diastereomer may bind with significantly higher affinity or elicit a different response than the other. In the synthesis of L-alanyl-L-glutamine, the specific use of D-2-chloropropionyl-L-glutamine suggests that this form possesses the optimal balance of stability and reactivity for the subsequent ammonolysis step. researchgate.net

Table 1: Comparison of Enantiomeric Properties

| Property | D-2-chloropropanoyl-L-glutamine | L-2-chloropropanoyl-L-glutamine | Significance |

|---|---|---|---|

| Prevalence in Synthesis | Commonly used as an intermediate. researchgate.netgoogle.com | Less commonly cited in synthetic pathways for specific dipeptides. | The D-form provides favorable characteristics for specific chemical transformations. |

| Biological Recognition | Expected to have different binding affinities to chiral receptors/enzymes compared to the L-L diastereomer. | Expected to have different binding affinities to chiral receptors/enzymes compared to the D-L diastereomer. | Stereospecificity is fundamental to molecular interactions in biological systems. biopharmaspec.com |

Impact of Halogen Identity on Electronic and Steric Properties within the 2-Chloropropanoyl Moiety

The identity of the halogen at the 2-position of the propanoyl group is a key determinant of the molecule's chemical properties. Substituting chlorine with other halogens (e.g., bromine) directly alters the electronic and steric landscape of the molecule, which in turn affects its stability and reactivity.

A comparative study on the large-scale manufacturing of L-alanyl-L-glutamine found that the intermediate D-2-chloropropionyl-L-glutamine was more stable than its bromo analogue, D-2-bromopropionyl-L-glutamine. researchgate.net This difference in stability can be attributed to the properties of the carbon-halogen bond. The carbon-chlorine bond is stronger and less polarized than the carbon-bromine bond, making the chloro compound less susceptible to nucleophilic substitution and elimination reactions.

However, this increased stability comes with a trade-off in reactivity. The subsequent ammonolysis reaction, which converts the halo-propionyl group into an alanyl group, requires a higher reaction temperature for the chloro intermediate compared to the bromo intermediate. researchgate.net This is because bromine is a better leaving group than chlorine due to its larger size and greater polarizability. Despite the need for more forcing conditions, the use of the chloro-analogue can be advantageous as it may lead to fewer by-products that affect the quality of the final product. researchgate.net

Table 2: Influence of Halogen Identity on Molecular Properties

| Property | 2-Chloropropanoyl Moiety | 2-Bromopropanoyl Moiety | Underlying Principle |

|---|---|---|---|

| Electronegativity of Halogen | Higher (3.16 on Pauling scale) | Lower (2.96 on Pauling scale) | Influences bond polarity and inductive effects. |

| Bond Strength (C-X) | Stronger | Weaker | Affects molecular stability and leaving group ability. |

| Leaving Group Ability | Poorer | Better | Determines reactivity in nucleophilic substitution reactions. |

| Observed Chemical Stability | More stable intermediate. researchgate.net | Less stable intermediate. researchgate.net | Correlates with carbon-halogen bond strength. |

| Reactivity in Ammonolysis | Requires higher temperature. researchgate.net | Reacts at lower temperature. researchgate.net | Correlates with leaving group ability. |

Conformational Dynamics and Their Role in Molecular Interactions

Computational Modeling of Preferred Conformations and Flexibility

While specific computational studies on N²-(2-Chloropropanoyl)-L-glutamine are not widely published, the methodologies for such analyses are well-established for related glutamine derivatives. conicet.gov.arnih.gov Computational modeling, using methods like Density Functional Theory (DFT) or ab initio calculations, is a powerful tool to explore the molecule's full conformational space. conicet.gov.ar

Such studies on analogous molecules, like N-acetyl-L-glutamine-N-methylamide, map the potential energy surface as a function of rotatable bonds (e.g., φ, ψ, and χ angles). conicet.gov.ar This allows for the identification of low-energy, stable conformers. For N²-(2-Chloropropanoyl)-L-glutamine, key areas of flexibility would include the rotation around the peptide bond, the L-glutamine side chain (χ angles), and the bonds within the N-acyl group. The analysis would likely reveal a set of preferred conformations where steric clashes are minimized and favorable intramolecular interactions are maximized. These preferred shapes are the ones most likely to be involved in molecular recognition events.

Investigation of Intramolecular Interactions and Their Influence on Overall Structure

The preferred conformations of N²-(2-Chloropropanoyl)-L-glutamine are stabilized by a network of intramolecular interactions. A critical factor is the potential for hydrogen bonding. The glutamine side chain contains both a hydrogen bond donor (-NH₂) and acceptor (C=O), which can interact with the amide backbone. conicet.gov.ar

Rational Design Principles for Analogues based on Pharmacophore Elucidation

Pharmacophore modeling is an essential tool in rational drug design, focusing on the three-dimensional arrangement of functional features necessary for biological activity. nih.gov A pharmacophore model for N²-(2-Chloropropanoyl)-L-glutamine analogues would distill the molecule's structure into a set of key interaction points.

Based on its structure, a hypothetical pharmacophore for this compound would include:

Hydrogen Bond Donors: The N-H of the main chain amide and the -NH₂ of the glutamine side chain.

Hydrogen Bond Acceptors: The three carbonyl oxygen atoms (two from the glutamine residue, one from the propanoyl group).

Hydrophobic/Aliphatic Group: The ethyl group of the propanoyl moiety.

Electrophilic Center: The carbon atom attached to the chlorine, which is susceptible to nucleophilic attack.

By identifying which of these features are critical for a desired interaction and their optimal spatial arrangement, rational design principles can be established. For instance, if the electrophilic nature of the C-Cl bond is key to a mechanism of action, analogues could be designed by varying the halogen to modulate reactivity (as discussed in 3.1.2). If the glutamine side chain is crucial for binding to a specific target, analogues could be designed with modified chain lengths or functional groups to enhance this interaction, while preserving the essential pharmacophoric features. This approach allows for the systematic optimization of analogues with improved potency, selectivity, or metabolic stability. nih.gov

Identification of Key Structural Features for Desired Biochemical Engagement

The biochemical engagement of N²-(2-Chloropropanoyl)-L-glutamine analogues is dictated by specific structural components that interact with biological targets. The foundational structure of L-glutamine itself provides a critical starting point for understanding these interactions. L-glutamine is a proteinogenic amino acid involved in numerous metabolic processes. nih.gov Its structure, featuring a carboxylic acid group, an amino group, and a carboxamide side chain, allows for a variety of interactions, such as hydrogen bonding.

In the context of its analogues, including N²-(2-Chloropropanoyl)-L-glutamine, the following structural features are considered crucial for their biochemical activity:

The L-glutamine Core: The stereochemistry of the L-glutamine backbone is fundamental. The spatial arrangement of the α-carbon, amino group, and carboxyl group is often essential for proper recognition and binding to target enzymes or receptors.

The Carboxamide Side Chain: The side chain of glutamine, with its terminal amide group, is a key interaction point. The hydrogen bond donor and acceptor capabilities of the amide are critical for binding to many biological targets. For instance, in the glutamine riboswitch, the carboxamide group of the L-glutamine side chain is specifically accommodated within a three-sided box formed by the RNA structure. nih.gov

The N²-Acyl Group: The nature of the substituent at the N²-position significantly influences the molecule's properties. In N²-(2-Chloropropanoyl)-L-glutamine, the 2-chloropropanoyl group introduces specific steric and electronic characteristics.

The Chlorine Atom: The presence of the chlorine atom at the C2 position of the propionyl group is a critical feature. Its electronegativity and size can lead to specific interactions, such as halogen bonding, with the target protein. It also influences the reactivity of the acyl group. The stability of D-2-chloropropionyl-L-glutamine has been noted as being greater than its bromo analogue, highlighting the importance of the halogen substituent. researchgate.net

The following table summarizes the key structural features and their potential roles in biochemical engagement:

| Structural Feature | Potential Role in Biochemical Engagement |

| L-glutamine Backbone | Provides the fundamental scaffold for molecular recognition by biological targets. The L-configuration is often crucial for stereospecific interactions. |

| Carboxamide Side Chain | Acts as a key hydrogen bond donor and acceptor, critical for specific binding to enzymes and receptors. |

| N²-Acyl Group | Modulates the overall physicochemical properties of the molecule, including lipophilicity and steric bulk. |

| Chlorine Atom | Introduces specific electronic properties and the potential for halogen bonding, influencing binding affinity and selectivity. It can also impact the chemical stability of the compound. |

Application of Computational Chemistry in Predicting Structure-Function Correlations

Computational chemistry provides powerful tools for predicting the relationship between the molecular structure of N²-(2-Chloropropanoyl)-L-glutamine analogues and their biological function. These methods allow for the rational design of new derivatives with potentially improved activity.

Molecular Docking is a primary computational technique used to predict the binding orientation and affinity of a ligand to its target protein. pharmpharm.ru For N²-(2-Chloropropanoyl)-L-glutamine analogues, molecular docking can be employed to:

Visualize how these molecules fit into the active site of a target enzyme, such as glutamine synthetase. nih.govnih.gov

Predict the binding energy, providing an estimate of the binding affinity.

Identify key amino acid residues in the target protein that interact with the ligand. This information is invaluable for understanding the molecular basis of activity and for designing modifications to enhance binding.

The process of molecular docking involves creating a three-dimensional model of the ligand and the target protein. The ligand is then computationally "docked" into the protein's binding site in various conformations, and the most favorable binding modes are scored based on their calculated interaction energies. pharmpharm.ru

Quantitative Structure-Activity Relationship (QSAR) studies represent another important computational approach. QSAR models aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By analyzing a set of known N²-(2-Chloropropanoyl)-L-glutamine analogues and their measured activities, a QSAR model can be developed to predict the activity of new, untested analogues. This allows for the prioritization of synthetic efforts towards compounds with the highest predicted potency.

The following table outlines the application of computational chemistry in studying N²-(2-Chloropropanoyl)-L-glutamine analogues:

| Computational Method | Application in Predicting Structure-Function Correlations |

| Molecular Docking | Predicts the preferred binding mode and affinity of analogues to their biological target. Identifies key interactions between the ligand and the active site. |

| Quantitative Structure-Activity Relationship (QSAR) | Develops predictive models that correlate structural features with biological activity, enabling the design of more potent compounds. |

| Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the interaction and the conformational changes that may occur upon binding. |

Through the iterative process of computational modeling, chemical synthesis, and biological testing, a deeper understanding of the structure-activity relationships of N²-(2-Chloropropanoyl)-L-glutamine analogues can be achieved, paving the way for the design of novel compounds with tailored biochemical profiles.

Biochemical and Metabolic Interplay of N2 2 Chloropropanoyl L Glutamine and Its Derived Moiety

Enzymatic Hydrolysis and Biodegradation Pathways of the Amide Linkage

The breakdown of N2-(2-Chloropropanoyl)-L-glutamine involves the enzymatic cleavage of its amide bond, releasing its constituent parts: 2-Chloropropanoic Acid and L-Glutamine. This process is fundamental to understanding the compound's metabolic impact.

Identification of Putative Hydrolases and Their Kinetic Profiles

While specific enzymes that hydrolyze N2-(2-Chloropropanoyl)-L-glutamine have not been explicitly detailed in the available literature, the cleavage of the amide linkage would likely be carried out by a class of enzymes known as hydrolases, specifically amidases or proteases. These enzymes catalyze the hydrolysis of amide bonds.

For instance, serine proteases are a well-studied class of enzymes that cleave peptide bonds in proteins, which are structurally similar to the amide bond in N2-(2-Chloropropanoyl)-L-glutamine. The catalytic mechanism of these enzymes typically involves a nucleophilic attack on the carbonyl carbon of the amide bond. nih.govnih.gov However, the cleavage of amides by serine proteases may not always proceed through a stepwise pathway involving a tetrahedral intermediate, as is the case with esters and anilides. nih.gov Instead, it is proposed that the reaction can occur via an SN2-like mechanism. nih.gov

The kinetic profiles of such enzymatic reactions are influenced by factors like pH. Studies on the hydrolysis of similar amide bonds have shown that the rate of cleavage can vary significantly with changes in pH, with observed pseudo-first-order rate constants increasing in the acidic to neutral range. nih.gov Mechanical force has also been shown to drastically accelerate amide bond hydrolysis, achieving rate accelerations comparable to those of proteolytic enzymes. uregina.ca

Investigation of Metabolic Fates of the 2-Chloropropanoic Acid and L-Glutamine Moieties

Upon hydrolysis, the two resulting moieties, 2-Chloropropanoic Acid and L-Glutamine, enter distinct metabolic pathways.

2-Chloropropanoic Acid: This is a chiral chlorocarboxylic acid. wikipedia.org As a haloalkanoic acid, it is recognized as a neurotoxin and should be handled with care. wikipedia.orgebi.ac.uk Its metabolism and disposition have been studied in rats, where it was found to be rapidly absorbed from the gastrointestinal tract. ebi.ac.uk L-2-Chloropropionic acid has been shown to cause selective necrosis to the granule cell layer of the cerebellum in rats and can activate the mitochondrial pyruvate (B1213749) dehydrogenase complex. ebi.ac.uk

L-Glutamine: Following its release, L-glutamine enters the body's extensive metabolic network. It can be absorbed and utilized by various tissues. nih.gov Pharmacokinetic studies in patients with sickle cell disease have shown that oral L-glutamine supplementation leads to a significant increase in plasma glutamine levels, peaking within 30 minutes of ingestion. nih.gov This exogenous glutamine follows the same metabolic pathways as endogenously produced glutamine, participating in the formation of glutamate (B1630785), proteins, and nucleotides. drugbank.com

Contribution of the L-Glutamine Moiety to Cellular Metabolism

L-Glutamine, the most abundant amino acid in the human body, is a key player in a multitude of metabolic processes, serving as a primary source of carbon and nitrogen. wikipedia.orgnih.govchemicalbook.com

L-Glutamine as a Central Node in Nitrogen and Carbon Homeostasis

Glutamine plays a pivotal role in the transport and metabolism of nitrogen between tissues. drugbank.comnih.gov It is the principal carrier of nitrogen in the body and is crucial for the assimilation of ammonia (B1221849) into organic compounds. drugbank.com The enzyme glutamine synthetase catalyzes the conversion of glutamic acid to glutamine, a key step in nitrogen metabolism. drugbank.com

From a carbon metabolism perspective, glutamine is a significant anaplerotic substrate, meaning it replenishes the intermediates of the tricarboxylic acid (TCA) cycle. nih.govnih.gov This is particularly important in rapidly proliferating cells, such as cancer cells, which have high metabolic demands. numberanalytics.commdpi.com The carbon skeleton of glutamine, via its conversion to α-ketoglutarate, fuels the TCA cycle to support energy production and biosynthesis. nih.govoaepublish.com

Precursor Role in Biosynthetic Pathways (e.g., Nucleotides, Amino Acids, Glutathione)

L-glutamine is a fundamental precursor for the synthesis of a wide array of essential biomolecules.

Nucleotides: Glutamine is an obligatory nitrogen donor for the biosynthesis of purines and pyrimidines, the building blocks of DNA and RNA. nih.govmdpi.comyoutube.com The amide group of glutamine is utilized in the formation of the nucleotide bases adenine (B156593) and guanine. youtube.com

Amino Acids: The nitrogen from glutamine is essential for the synthesis of other non-essential amino acids through transamination reactions. nih.govencyclopedia.pub

Glutathione (B108866): Glutamine is a vital precursor for the synthesis of glutathione (GSH), a major cellular antioxidant. nih.govnih.gov Glutamine is first converted to glutamate, which is one of the three amino acids that constitute glutathione. nih.govnih.gov Adequate glutamine levels are important for maintaining glutathione stores, which play a critical role in protecting cells from oxidative stress. nih.govresearchgate.net

Anaplerotic and Cataplerotic Roles within the Tricarboxylic Acid (TCA) Cycle and Glutaminolysis

Glutamine metabolism, or glutaminolysis, is a critical pathway that supports cellular bioenergetics and biosynthesis. wikipedia.orgnih.gov

Anaplerosis: Glutamine serves as a key anaplerotic substrate by replenishing TCA cycle intermediates. nih.govresearchgate.net It is first converted to glutamate by glutaminase, and then glutamate is converted to the TCA cycle intermediate α-ketoglutarate. nih.govbosterbio.com This process is crucial for maintaining the function of the TCA cycle, especially in cells with high energy demands or impaired glucose metabolism. nih.govnih.gov

Cataplerosis: Cataplerosis is the removal of intermediates from the TCA cycle for biosynthetic purposes. nih.gov Glutamine-derived carbons can exit the TCA cycle as citrate, which is then used in the cytosol for the synthesis of fatty acids and amino acids. cellsignal.com This process also generates NADPH, a crucial reducing agent. cellsignal.com The balance between anaplerosis and cataplerosis is tightly regulated to maintain cellular homeostasis. nih.gov

Modulation of Intracellular Signaling Networks by Glutamine Derivatives

The metabolism of L-glutamine, the most abundant amino acid in the human body, is intricately linked to a variety of cellular signaling pathways that govern cell growth, proliferation, and survival. While direct research on the signaling effects of N2-(2-Chloropropanoyl)-L-glutamine is limited, the broader activities of its parent compound, L-glutamine, provide a foundational understanding of how its derivatives may influence cellular behavior. Glutamine's role extends beyond being a simple metabolic substrate; it is a key signaling molecule that modulates complex intracellular networks.

Regulation of Key Kinase Cascades (e.g., MAPK, ERK, JNK)

Mitogen-activated protein kinase (MAPK) cascades are crucial signaling pathways that convert extracellular stimuli into a wide range of cellular responses, including proliferation, differentiation, and apoptosis. mdpi.commdpi.com The MAPK family includes extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38. mdpi.comnih.gov

L-glutamine has been shown to actively modulate these cascades. It can display anti-inflammatory activity by inducing MAPK Phosphatase-1 (MKP-1). nih.gov This induction of MKP-1, which deactivates p38 and JNK MAPKs, is dependent on the ERK pathway. nih.gov Research indicates that glutamine can increase the phosphorylation and activity of ERK and its upstream regulators, including Ras, c-Raf, and MEK. nih.gov This suggests a mechanism where glutamine activates the Ras/Raf/MEK/ERK pathway, leading to the upregulation of MKP-1, which in turn suppresses the pro-inflammatory p38 and JNK pathways. nih.gov

In microglial cells, glutamine can cooperatively enhance lipopolysaccharide (LPS)-induced nitric oxide production through the phosphorylation of ERK. mdpi.com This highlights the context-dependent role of glutamine in modulating ERK signaling, where it can either contribute to an inflammatory response or its suppression. The JNK cascade, often associated with stress-related cellular processes like apoptosis, is another target of glutamine-mediated regulation. mdpi.comnih.gov By influencing the balance between these kinase cascades, glutamine and its derivatives can play a pivotal role in determining cell fate.

Table 1: Influence of L-Glutamine on MAPK Signaling Components

| Signaling Component | Effect of L-Glutamine | Pathway | Outcome | Reference |

| Ras | Increased Activation | ERK Cascade | Upregulation of ERK pathway | nih.gov |

| c-Raf | Increased Phosphorylation | ERK Cascade | Upregulation of ERK pathway | nih.gov |

| MEK | Increased Phosphorylation | ERK Cascade | Upregulation of ERK pathway | nih.gov |

| ERK | Increased Phosphorylation | ERK Cascade | Induction of MKP-1 | nih.govmdpi.com |

| p38 MAPK | Deactivation (via MKP-1) | p38 Pathway | Anti-inflammatory effect | nih.gov |

| JNK | Deactivation (via MKP-1) | JNK Pathway | Anti-inflammatory effect | nih.gov |

| MKP-1 | Induction | - | Negative control of p38 & JNK | nih.gov |

Influence on Gene Expression and Protein Synthesis Pathways

Glutamine is a critical substrate for the synthesis of proteins and nucleotides, making it essential for cell growth and proliferation. mdpi.com Its availability directly impacts protein expression levels. Studies in insect cells have demonstrated a strong correlation between the concentration of supplemented glutamine and the expression yield of various proteins. nih.gov Sufficient levels of glutamine in culture media can increase protein expression by four to five times compared to deprived conditions. nih.gov

Beyond its role as a building block, glutamine regulates the expression of specific genes. In porcine intestinal epithelial cells, glutamine has been shown to regulate gene expression profiles to promote cell proliferation and the expansion of intestinal stem cells. nih.gov It may upregulate the expression of genes such as MCM3 and MCM6, which are involved in DNA replication, subsequently influencing signaling pathways like PI3K/Akt to drive cell proliferation. nih.gov Glutamine synthetase, the enzyme responsible for the de novo synthesis of glutamine, is itself subject to regulation by glutamate and glutamine levels, indicating a feedback loop that controls intracellular glutamine homeostasis and its downstream effects on gene expression. mdpi.com

Table 2: Effect of L-Glutamine Supplementation on Protein Expression

| Protein | Organism/Cell Type | Effect of Glutamine | Fold Increase (Approx.) | Reference |

| Green Fluorescent Protein (GFP) | Insect Cells | Increased Expression Yield | 3-5x | nih.gov |

| Abelson kinase (Abl) | Insect Cells | Increased Expression Yield | 3-5x | nih.gov |

| β1-adrenergic receptor (β1AR) | Insect Cells | Increased Expression Yield | 3-5x | nih.gov |

Interactions with Nutrient Sensing Pathways, including mTOR Signaling

The mechanistic target of rapamycin (B549165) (mTOR) is a central regulator of cell growth, metabolism, and survival, forming two distinct complexes: mTORC1 and mTORC2. nih.govyoutube.com mTORC1 activity is highly sensitive to nutrient availability, particularly amino acids like glutamine. embopress.org

Glutamine plays a crucial role in the activation of mTORC1. The process of glutaminolysis, where glutamine is converted to α-ketoglutarate, is a key mechanism for activating mTORC1 signaling. nih.govembopress.org This activation occurs upstream of the Rag GTPases, which are essential for relaying amino acid signals to mTORC1 at the lysosomal surface. nih.gov

Recent studies have further elucidated the mechanisms by which mTORC1 senses glutamine. The protein kinase GCN2 has been identified as a key sensor. nih.govembopress.org When glutamine is depleted, GCN2 becomes activated, leading to the inhibition of mTORC1 through a series of events. This includes both rapid inhibition via the Rag GTPases and later, sustained inhibition through the induction of proteins like Sestrin2. nih.govembopress.org Furthermore, glutamine depletion has been shown to downregulate the protein levels of β-TrCP, a component of the ubiquitin ligase complex, in an mTORC1-dependent manner, leading to defects in cell proliferation. nih.gov This highlights a novel link between glutamine sensing, mTORC1 signaling, and the regulation of the cell cycle. nih.gov

Advanced Analytical Methodologies for the Characterization and Quantification of N2 2 Chloropropanoyl L Glutamine

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a cornerstone for the separation and purity assessment of N2-(2-Chloropropanoyl)-L-glutamine. The selection of a specific technique is contingent on the analytical objective, whether it is routine purity checks or in-depth analysis of related substances.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modes

High-Performance Liquid Chromatography (HPLC) stands out as a versatile and widely adopted technique for the analysis of non-volatile compounds like N2-(2-Chloropropanoyl)-L-glutamine. Its application allows for the effective separation of the main compound from its precursors, degradation products, and other impurities.

A typical approach involves reversed-phase HPLC, where a non-polar stationary phase is used with a polar mobile phase. For a compound like N2-(2-Chloropropanoyl)-L-glutamine, a C18 column is often suitable. The mobile phase could consist of a gradient mixture of water (often with an acid modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. researchgate.net

Diverse detection modes can be coupled with HPLC to enhance sensitivity and selectivity:

UV-Vis Detection: N2-(2-Chloropropanoyl)-L-glutamine possesses a carbonyl group in the amide linkage which allows for detection at low UV wavelengths, typically around 210 nm. researchgate.net This method is robust and suitable for routine purity analysis and assay determination.

Evaporative Light Scattering Detection (ELSD): For impurities that lack a UV chromophore, ELSD can be an effective alternative. This detector measures the light scattered by the analyte particles after the mobile phase has been evaporated, providing a response that is more uniform for different compounds compared to UV detection.

Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides the highest degree of selectivity and sensitivity, allowing for the identification of impurities based on their mass-to-charge ratio. This is discussed in more detail in section 5.2.

A simple, isocratic HPLC method can be developed for routine quality control, providing a rapid assessment of purity. researchgate.net Method validation would typically include assessments of linearity, accuracy, precision, and robustness to ensure reliable results. researchgate.net

Table 1: Illustrative HPLC Parameters for N-Acyl-Glutamine Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Detection | UV at 210 nm |

| Injection Vol. | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) coupled with Derivatization Strategies

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. However, N2-(2-Chloropropanoyl)-L-glutamine, being a polar and non-volatile amino acid derivative, is not directly amenable to GC analysis. Therefore, derivatization is a mandatory step to increase its volatility and thermal stability. researchgate.net

The derivatization process chemically modifies the functional groups (carboxylic acid, amide) to make the molecule suitable for GC. Common strategies include:

Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) react with active hydrogens in the molecule to form less polar and more volatile trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) derivatives. researchgate.netnih.gov

Acylation/Esterification: A two-step process can be employed. First, the carboxylic acid group is esterified (e.g., with methanol/HCl to form a methyl ester). Second, the amine and amide groups are acylated using reagents like pentafluoropropionic anhydride (B1165640) (PFPA). nih.govmdpi.com Alkyl chloroformates, such as propyl chloroformate, can also be used for a rapid, single-step derivatization of amino acids. researchgate.net

Once derivatized, the compound can be analyzed by GC-MS. The gas chromatograph separates the derivatized analyte from other components based on their boiling points and interaction with the stationary phase. The mass spectrometer then fragments the eluted compounds and creates a mass spectrum that serves as a molecular fingerprint, allowing for positive identification and structural analysis. nih.gov

Table 2: Common Derivatization Reagents for GC-MS Analysis of Amino Acid Derivatives

| Derivatization Strategy | Reagent(s) | Target Functional Groups |

|---|---|---|

| Silylation | MTBSTFA, BSTFA | -COOH, -NH, -CONH |

| Esterification | Methanol/HCl, Propanol/HCl | -COOH |

| Acylation | PFPA, Trifluoroacetic anhydride (TFAA) | -NH, -CONH |

| Chloroformate | Ethyl Chloroformate (ECF), Propyl Chloroformate (PCF) | -COOH, -NH |

Ion-Exchange Chromatography for Specific Component Analysis

Ion-Exchange Chromatography (IEC) is a powerful technique for separating molecules based on their net charge. This method is particularly useful for analyzing amino acids and their derivatives. scirp.org For N2-(2-Chloropropanoyl)-L-glutamine, IEC can be employed to separate it from other charged species, such as free L-glutamine or the hydrolysis product, 2-chloropropionic acid.

The separation is achieved using a stationary phase that has charged functional groups. For an acidic compound like N2-(2-Chloropropanoyl)-L-glutamine, an anion-exchange column would be used. The separation is controlled by adjusting the pH and ionic strength of the mobile phase. nih.gov A post-column derivatization step, often with ninhydrin, can be used for detection, which reacts with the primary amine of any unreacted L-glutamine to produce a colored compound detectable at 570 nm. scirp.org This makes IEC a highly specific method for quantifying certain impurities. scirp.org

Mass Spectrometric Approaches for Structural Elucidation and Impurity Profiling

Mass spectrometry (MS) is an indispensable tool for the structural elucidation of N2-(2-Chloropropanoyl)-L-glutamine and the identification of unknown impurities. It provides precise information about the molecular weight and elemental composition of a compound.

Tandem Mass Spectrometry (MS/MS) for Fragment Analysis and Isomer Differentiation

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to provide detailed structural information. osu.edu This is crucial for confirming the identity of N2-(2-Chloropropanoyl)-L-glutamine and for characterizing impurities.

When analyzing the parent compound, predictable fragmentation patterns would be observed. For instance, cleavage of the amide bond between the chloropropanoyl moiety and the glutamine nitrogen would be expected. Other characteristic fragmentations would involve losses from the glutamine side chain, such as the loss of ammonia (B1221849) (-17 Da) or water (-18 Da). researchgate.net The presence of chlorine would also produce a characteristic isotopic pattern (35Cl/37Cl) in the fragments containing it, further aiding in structural confirmation.

MS/MS is also invaluable for differentiating isomers. For example, if an impurity is suspected to be N2-(3-chloropropanoyl)-L-glutamine, its fragmentation pattern would likely differ from the target compound, allowing for unambiguous identification.

Table 3: Predicted MS/MS Fragmentation of [M+H]+ Ion of N2-(2-Chloropropanoyl)-L-glutamine

| Fragment Description | Potential m/z |

|---|---|

| Loss of H₂O | [M+H - 18]⁺ |

| Loss of NH₃ | [M+H - 17]⁺ |

| Cleavage of C-terminal carboxyl group (loss of COOH) | [M+H - 45]⁺ |

| Cleavage of amide bond (Propanoyl fragment) | C₃H₄ClO⁺ |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, often to within a few parts per million (ppm). uci.edu This level of accuracy allows for the determination of the elemental formula of a molecule. lcms.cz

For N2-(2-Chloropropanoyl)-L-glutamine (C₈H₁₃ClN₂O₄), the theoretical exact mass can be calculated. An HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer, can measure the mass of the compound with high precision. If the measured mass is within a narrow tolerance (typically <5 ppm) of the calculated mass, it provides strong evidence for the assigned elemental formula, confirming the identity of the compound and its impurities. uci.edu This is particularly useful for distinguishing between compounds that have the same nominal mass but different elemental compositions.

Table 4: Theoretical Exact Mass Data for N2-(2-Chloropropanoyl)-L-glutamine

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₁₃ClN₂O₄ |

| Monoisotopic Mass | 236.0564 Da |

| [M+H]⁺ Ion | 237.0637 Da |

| [M+Na]⁺ Ion | 259.0457 Da |

| [M-H]⁻ Ion | 235.0491 Da |

Application of Stable Isotope Tracers for Metabolic Pathway Investigation

Stable isotope tracing is a powerful technique for elucidating the metabolic fate of molecules within biological systems. nih.gov By replacing atoms such as carbon (¹²C) or nitrogen (¹⁴N) with their heavier, non-radioactive isotopes (¹³C or ¹⁵N), researchers can track the transformation of a compound through complex metabolic networks. nih.govnih.gov This methodology, often referred to as Stable Isotope Resolved Metabolomics (SIRM), provides unambiguous insights into nutrient utilization, biosynthesis, and energy production. nih.gov

In the context of N²-(2-Chloropropanoyl)-L-glutamine, stable isotope tracers would be invaluable for investigating its metabolic pathway. The compound consists of two primary components: an L-glutamine core and a 2-chloropropanoyl group. Labeling strategies can be designed to track either or both moieties upon cellular uptake and processing. For instance, using uniformly ¹³C-labeled glutamine ([U-¹³C₅]glutamine) or ¹⁵N-labeled glutamine ([U-¹⁵N₂]glutamine) as a precursor in the synthesis of N²-(2-Chloropropanoyl)-L-glutamine would allow researchers to follow the glutamine backbone. nih.govbham.ac.uk Subsequent analysis using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy can then identify downstream metabolites containing these heavy isotopes. researchgate.net

This approach helps to answer critical questions about the compound's stability and mechanism of action. For example, it can determine whether N²-(2-Chloropropanoyl)-L-glutamine acts as a pro-drug, releasing L-glutamine, or if the entire molecule is metabolized differently. By monitoring the incorporation of labeled atoms into central carbon metabolism intermediates, such as those in the tricarboxylic acid (TCA) cycle, the extent to which the glutamine portion contributes to cellular carbon and nitrogen pools can be quantified. nih.govresearchgate.net

Conversely, labeling the 2-chloropropanoyl group (e.g., with ¹³C) would reveal its metabolic fate. This could clarify whether this group remains attached to the glutamine moiety or is cleaved and metabolized through separate pathways. The choice of tracer and analytical platform is crucial for comprehensively mapping the metabolic network influenced by this compound.

Table 1: Potential Stable Isotope Labeling Strategies for N²-(2-Chloropropanoyl)-L-glutamine Metabolic Studies

| Labeled Precursor | Isotope(s) | Target Moiety | Potential Metabolic Insights |

| [U-¹³C₅]Glutamine | ¹³C | L-Glutamine | Tracks the carbon backbone of glutamine to determine its entry into central carbon metabolism (e.g., TCA cycle). |

| [U-¹⁵N₂]Glutamine | ¹⁵N | L-Glutamine | Follows the nitrogen atoms to investigate their roles in nucleotide synthesis and other nitrogen-dependent pathways. nih.gov |

| [¹³C₃]2-Chloropropanoyl Chloride | ¹³C | 2-Chloropropanoyl | Elucidates the metabolic fate of the acyl group, including its potential cleavage or transformation. |

Spectroscopic and Spectrometric Methods for Comprehensive Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous structural elucidation of organic molecules. One-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments provide precise information about the chemical environment of each proton and carbon atom, allowing for complete structural assignment. nih.gov

For N²-(2-Chloropropanoyl)-L-glutamine, the ¹H NMR spectrum would show distinct signals for each proton. The protons of the glutamine backbone (α-H, β-H₂, γ-H₂) would appear at characteristic chemical shifts, influenced by the adjacent amide and carboxylic acid groups. hmdb.ca The addition of the 2-chloropropanoyl group introduces new signals, including a methine proton (CH) coupled to a methyl group (CH₃), and significantly shifts the resonance of the N-H proton of the glutamine amide, confirming acylation at the N² position.

The ¹³C NMR spectrum provides complementary information, with distinct resonances for the carbonyl carbons (amide and carboxylic acid), the aliphatic carbons of the glutamine side chain, and the carbons of the 2-chloropropanoyl moiety. researchgate.net The presence of the chlorine atom causes a characteristic downfield shift for the attached carbon. Advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) can be used to confirm the connectivity between the chloropropanoyl group and the glutamine nitrogen.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for N²-(2-Chloropropanoyl)-L-glutamine

| Atom Position (Glutamine Moiety) | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| α-CH | ~4.4 - 4.6 | ~53 - 55 |

| β-CH₂ | ~2.0 - 2.2 | ~28 - 30 |

| γ-CH₂ | ~2.3 - 2.5 | ~32 - 34 |

| Carboxyl (C=O) | - | ~175 - 177 |

| Side-chain Amide (C=O) | - | ~178 - 180 |

| Atom Position (2-Chloropropanoyl Moiety) | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| CH-Cl | ~4.5 - 4.7 | ~55 - 58 |

| CH₃ | ~1.6 - 1.8 | ~20 - 23 |

| Acyl (C=O) | - | ~170 - 172 |

Note: Predicted values are estimates based on L-glutamine and related acylated amino acid structures. Actual shifts may vary depending on solvent and other experimental conditions.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. nih.gov The IR spectrum of N²-(2-Chloropropanoyl)-L-glutamine would display characteristic absorption bands confirming its key structural features.

The presence of the carboxylic acid group would be indicated by a broad O-H stretching band around 2500-3300 cm⁻¹ and a sharp C=O stretching band around 1700-1730 cm⁻¹. The molecule contains two different amide functionalities: the primary amide of the glutamine side chain and the secondary amide formed by the acylation. The N-H stretching vibrations of these amides would appear in the region of 3200-3400 cm⁻¹. The amide C=O (Amide I) stretching bands would be observed around 1630-1680 cm⁻¹, likely overlapping. researchgate.net

Furthermore, the C-H stretching vibrations of the aliphatic parts of the molecule would be visible just below 3000 cm⁻¹. A key, albeit potentially weak, absorption band corresponding to the C-Cl stretch would be expected in the fingerprint region, typically between 600 and 800 cm⁻¹, providing direct evidence for the chloropropanoyl group. libretexts.org

Table 3: Characteristic Infrared (IR) Absorption Frequencies for N²-(2-Chloropropanoyl)-L-glutamine

| Functional Group | Bond Vibration | Expected Absorption Range (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 2500 - 3300 (broad) |

| Carboxylic Acid | C=O stretch | 1700 - 1730 |

| Amides (Primary & Secondary) | N-H stretch | 3200 - 3400 |

| Amides (Primary & Secondary) | C=O stretch (Amide I) | 1630 - 1680 |

| Alkane | C-H stretch | 2850 - 3000 |

| Alkyl Halide | C-Cl stretch | 600 - 800 |

Future Research Directions and Emerging Paradigms in N2 2 Chloropropanoyl L Glutamine Studies

Exploration of Biocatalytic Synthesis and Sustainable Production Methods

The pursuit of green and sustainable chemical production has shifted focus from traditional chemical synthesis to biocatalysis. For a chiral molecule like N2-(2-Chloropropanoyl)-L-glutamine, enzymatic synthesis offers significant advantages, including high stereoselectivity, mild reaction conditions, and reduced environmental impact compared to conventional chemical methods. pharmasalmanac.comnih.gov

Future research will concentrate on identifying and engineering enzymes capable of efficiently catalyzing the formation of N2-(2-Chloropropanoyl)-L-glutamine. Enzymes such as lipases and acylases, known for their role in producing chiral intermediates for pharmaceuticals, are promising candidates. nih.govnih.gov Researchers may explore the enzymatic resolution of racemic mixtures or the asymmetric synthesis from prochiral substrates to yield the desired enantiomerically pure compound. pharmasalmanac.com The use of immobilized enzymes could further enhance process stability and reusability, making industrial-scale production more economically viable. nih.gov Developing chemo-enzymatic routes, which combine the efficiency of chemical steps with the selectivity of biocatalysis, represents another promising avenue. researchgate.net

| Parameter | Conventional Chemical Synthesis | Biocatalytic Synthesis |

|---|---|---|

| Stereoselectivity | Often low, may produce racemic mixtures requiring further resolution. | Typically high, producing a single desired enantiomer. pharmasalmanac.com |

| Reaction Conditions | Frequently requires harsh conditions (high temperature, pressure, extreme pH). | Operates under mild physiological conditions (neutral pH, ambient temperature/pressure). pharmasalmanac.com |

| Environmental Impact | May use toxic reagents, heavy metal catalysts, and organic solvents, generating hazardous waste. | Utilizes biodegradable catalysts (enzymes) and is often performed in aqueous media, reducing pollution. pharmasalmanac.com |

| By-products | Can generate significant and often undesirable by-products. | Highly specific reactions minimize by-product formation. |

| Theoretical Yield | Limited to 50% for the desired enantiomer in kinetic resolutions. | Can achieve theoretical yields of 100% in asymmetric synthesis from prochiral substrates. pharmasalmanac.com |

Advanced Computational Chemistry for Predictive Modeling of Compound Behavior

Computational chemistry and molecular modeling are indispensable tools for predicting molecular behavior and guiding experimental research. For N2-(2-Chloropropanoyl)-L-glutamine, advanced computational methods can provide profound insights into its structural, electronic, and interactive properties.

Molecular dynamics (MD) simulations can be employed to model the interaction of N2-(2-Chloropropanoyl)-L-glutamine with potential protein targets in a dynamic, solvated environment. mdpi.com Such simulations, which have been successfully used to study the dynamics of glutamine-binding proteins, can reveal how the compound influences protein conformation, stability, and function upon binding. nih.gov Quantum mechanics (QM) calculations can be used to accurately determine the compound's electronic structure, reaction mechanisms, and spectroscopic properties. By identifying binding "hotspots" and predicting binding affinities, these computational approaches can accelerate the process of identifying biological targets and designing more potent derivatives, thereby reducing the time and cost associated with laboratory screening. mdpi.com

Elucidation of Specific Enzymatic Targets and Protein Interaction Networks

A critical direction for future research is the precise identification of the enzymatic targets of N2-(2-Chloropropanoyl)-L-glutamine and the characterization of its protein interaction networks. Given its structural similarity to glutamine, key enzymes in glutamine metabolism, such as glutamine synthetase (GS) and glutaminase (GLS), are primary candidates for investigation. nih.govacs.org These enzymes play pivotal roles in nitrogen metabolism and are implicated in various physiological and pathological processes. nih.govacs.org

Inhibition studies can determine if N2-(2-Chloropropanoyl)-L-glutamine acts as an inhibitor for these enzymes, potentially disrupting cellular glutamine homeostasis. acs.org Techniques like affinity chromatography coupled with mass spectrometry can be used to pull down interacting proteins from cell lysates, revealing a broader network of potential binding partners. Understanding these interactions is fundamental to deciphering the compound's mechanism of action and its ultimate biological effects. Elucidating how the compound perturbs these networks could reveal novel therapeutic strategies.

Integration of Omics Technologies for System-Level Understanding of Compound Metabolism

To comprehend the full biological impact of N2-(2-Chloropropanoyl)-L-glutamine, it is essential to move beyond single-target analysis and adopt a systems-level perspective. The integration of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—provides a powerful framework for achieving this holistic view.

By treating cells or organisms with the compound, researchers can generate comprehensive datasets detailing its effects.

Transcriptomics (via RNA-Seq) can identify changes in gene expression, revealing which cellular pathways are activated or suppressed.

Proteomics can quantify changes in protein abundance, providing insight into the functional cellular response. nih.gov

Metabolomics can measure fluctuations in endogenous metabolites, offering a direct readout of the compound's impact on cellular metabolism. nih.gov

An integrated multi-omics analysis, which has been applied to study glutamine metabolism regulators in cancer, can uncover complex regulatory networks and downstream signaling pathways affected by the compound. nih.gov This approach is crucial for understanding potential off-target effects and for building comprehensive models of the compound's metabolic fate and systemic influence.

Development of Novel Analytical Probes and Detection Systems for Compound Monitoring

Advancing the study of N2-(2-Chloropropanoyl)-L-glutamine requires the development of sensitive and specific analytical methods for its detection and quantification in complex biological matrices. As a chiral compound, the separation and analysis of its enantiomers are of great importance. mdpi.com

High-performance liquid chromatography (HPLC) and capillary electrophoresis (CE), particularly when coupled with chiral stationary phases or selectors, will continue to be primary techniques for enantioseparation. jiangnan.edu.cnacs.org Mass spectrometry (MS) offers high sensitivity and structural information, making it a powerful complementary technique. acs.org A significant area of future development lies in creating novel detection systems, such as genetically encoded biosensors. Inspired by sensors developed for glutamine, like the Q-SHINE sensor derived from glutamine-binding protein, specific probes for N2-(2-Chloropropanoyl)-L-glutamine could be engineered. technologynetworks.combiorxiv.org These tools would enable real-time monitoring of the compound's concentration within living cells, providing unprecedented spatial and temporal resolution of its uptake, distribution, and metabolism. technologynetworks.comnih.gov

| Analytical Technique | Principle | Potential Application for N2-(2-Chloropropanoyl)-L-glutamine |

|---|---|---|

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. mdpi.com | Separation and quantification of the specific stereoisomers of the compound. |

| Capillary Electrophoresis (CE) | Separation based on electrophoretic mobility, often using chiral selectors in the buffer. acs.org | High-efficiency analysis, especially for small sample volumes. |

| Mass Spectrometry (MS) | Ionization and mass-to-charge ratio analysis for identification and quantification. jiangnan.edu.cn | Highly sensitive detection and structural confirmation in complex biological samples. |

| Genetically Encoded Biosensors | Ligand-induced conformational change in a protein (e.g., QBP) linked to a fluorescent reporter. biorxiv.org | Real-time, in-vivo monitoring of compound concentration within cellular compartments. technologynetworks.com |

| Potentiometric Nanosensors | Detection of pH or potential changes resulting from enzymatic reactions involving the analyte. semanticscholar.org | Label-free, real-time monitoring in bioprocesses or biological fluids. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.